molecular formula C9H15ClN2 B1521497 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride CAS No. 1185292-97-0

1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride

Cat. No.: B1521497
CAS No.: 1185292-97-0
M. Wt: 186.68 g/mol
InChI Key: ZDICMKBDJFJAHF-UHFFFAOYSA-N
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Description

1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride is a chemical compound with the empirical formula C9H15ClN2 and a molecular weight of 186.68 . It is a solid substance . The IUPAC name for this compound is this compound .


Synthesis Analysis

Pyrrolopyrazine derivatives, including this compound, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthesis method for a similar compound involved a one-pot synthesis via three steps: the formation of a domino imine, intramolecular annulation, and then a Ugi-azide reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The SMILES string representation of the molecule is CCC1NCCN2C1=CC=C2.[H]Cl .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the search results, pyrrolopyrazine derivatives are known to exhibit various biological activities, suggesting they may undergo a range of chemical reactions .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 186.68 . The compound’s InChI key is ZDICMKBDJFJAHF-UHFFFAOYSA-N .

Scientific Research Applications

Antiarrhythmic Activity

A novel group of substances including 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives has been explored for their antiarrhythmic activity. Notably, compounds PV-168 and PV-174 within this group have demonstrated high antiarrhythmic activity, a broad spectrum of action, and low toxicity, highlighting their potential as effective antiarrhythmic agents. The synthesis and antiarrhythmic properties of these compounds reflect their significance in scientific research, especially in developing treatments for arrhythmias (Filippova et al., 2003; Likhosherstov et al., 2003).

Heterocyclic Compound Synthesis

Research has been conducted on the utility of ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate as a key starting material for the synthesis of novel analogues of natural alkaloid peramine. This study underscores the compound's versatility as a precursor in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals (Voievudskyi et al., 2016).

Pyrazine Formation Pathways

Investigations into pyrazine formation pathways have identified various pyrazines, including 2-ethyl- and 2,3,5-trimethyl- derivatives, formed from model systems of d-glucose and ammonia. These findings are significant for understanding the chemical pathways leading to pyrazine formation, which has implications for flavor science and food chemistry (Shibamoto & Bernhard, 1977).

Anticancer Agents

The 1,2-dihydropyrido[3,4-b]pyrazines (1-deaza-7,8-dihydropteridine) derivatives have been identified as active against experimental neoplasms in mice, with their mechanism of action attributed to the accumulation of cells at mitosis. This research into structure-activity relationships provides valuable insights into the design of new anticancer agents (Temple et al., 1983).

Antibacterial Evaluation

Novel heterocyclic compounds containing a sulfonamido moiety, synthesized from ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, have shown high antibacterial activities. This highlights the potential of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives in developing new antibacterial agents (Azab et al., 2013).

Future Directions

The future directions for research on 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride could involve further exploration of its biological activities and potential applications in pharmaceuticals and other fields. Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, future research could focus on understanding the action mechanisms of pyrrolopyrazine derivatives and conducting more SAR studies .

Biochemical Analysis

Biochemical Properties

1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in altered cellular responses and metabolic activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in targeting specific cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s ability to interact with its target biomolecules and exert its biochemical effects .

Properties

IUPAC Name

1-ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-2-8-9-4-3-6-11(9)7-5-10-8;/h3-4,6,8,10H,2,5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDICMKBDJFJAHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=CC=CN2CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185292-97-0
Record name Pyrrolo[1,2-a]pyrazine, 1-ethyl-1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185292-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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